Sodium 2-methoxy-4-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆NNaO₅S. It is a sodium salt derivative of sulfinic acid, featuring a methoxy group and a nitro group attached to a benzene ring. This compound is primarily used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-methoxy-4-nitrobenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction can be represented as follows:
R-SO2H+NaOH→R-SO2Na+H2O
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it to sulfinic acids or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfinic acids
Substitution: Substituted benzene derivatives
Scientific Research Applications
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate has diverse applications in scientific research:
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methoxy-4-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. For example, in nucleophilic substitution reactions, the sulfinate group can attack electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is unique due to the presence of both methoxy and nitro groups on the benzene ring, which influence its reactivity and chemical properties. Compared to other sodium sulfinates, it may exhibit different reactivity patterns and selectivity in chemical reactions due to these substituents.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial processes.
Biological Activity
Sodium 2-methoxy-4-nitrobenzene-1-sulfinate is an organosulfur compound notable for its unique structure, which includes both electron-withdrawing (nitro) and electron-donating (methoxy) groups on a benzene ring. This combination significantly influences its reactivity and biological activity, making it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key features include:
- Nitro group (-NO2) : An electron-withdrawing group that enhances electrophilic substitution reactions.
- Methoxy group (-OCH3) : An electron-donating group that increases nucleophilicity.
- Sulfinic acid moiety : Provides unique reactivity patterns in organic synthesis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antibacterial agent. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Reactivity in Organic Synthesis
This compound is utilized in the synthesis of sulfonamides through reactions with nitroarenes. This process has been shown to yield high conversions under specific conditions, indicating its utility as a building block in drug development. For instance, the coupling of this sulfinate with p-chloronitrobenzene resulted in moderate to high yields of desired products, showcasing its versatility in synthetic applications .
Study 1: Antibacterial Activity Assessment
A recent study assessed the antibacterial activity of this compound against common pathogens. The results indicated:
- Inhibition Zone : Measured using agar diffusion methods, showing significant inhibition against E. coli and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Determined to be 32 µg/mL for E. coli, indicating potent activity.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
Staphylococcus aureus | 12 | 64 |
Study 2: Synthesis and Reactivity
In another study focusing on the synthetic utility of this compound, researchers explored its reactivity with various nitroarenes under light-mediated conditions. The findings highlighted:
- Reaction Conditions : Optimal yields were achieved using polar aprotic solvents.
- Product Yields : Yields ranged from 39% to 85% depending on the substrate used.
Nitroarene Substrate | Yield (%) |
---|---|
p-Chloronitrobenzene | 49 |
4-Nitroacetophenone | 85 |
4-Nitrobenzaldehyde | 61 |
Properties
Molecular Formula |
C7H6NNaO5S |
---|---|
Molecular Weight |
239.18 g/mol |
IUPAC Name |
sodium;2-methoxy-4-nitrobenzenesulfinate |
InChI |
InChI=1S/C7H7NO5S.Na/c1-13-6-4-5(8(9)10)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
WDZQKKMSRNFXJF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origin of Product |
United States |
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